Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone

Catalog No.
S14604004
CAS No.
M.F
C14H22BNO3
M. Wt
263.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaboro...

Product Name

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone

IUPAC Name

cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrol-1-yl]methanone

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

InChI

InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16(9-11)12(17)10-5-6-10/h7,10H,5-6,8-9H2,1-4H3

InChI Key

NOIHHBHSGLGJFK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C(=O)C3CC3

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is a complex organic compound characterized by its unique structural features. It contains a cyclopropyl group and a pyrrole derivative, which is further substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound can be represented by the molecular formula C12H19BN2O2C_{12}H_{19}BN_2O_2 and has a molecular weight of approximately 234.10 g/mol. The presence of the dioxaborolane unit suggests potential applications in medicinal chemistry and materials science due to its ability to participate in various

The reactivity of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is influenced by its functional groups. Key reactions include:

  • Borylation: The dioxaborolane moiety can undergo borylation reactions to introduce further functional groups.
  • Nucleophilic Substitution: The pyrrole nitrogen may act as a nucleophile in substitution reactions.
  • Cycloaddition: The cyclopropyl group is reactive and can participate in cycloaddition reactions with alkenes or alkynes.

These reactions highlight the compound's versatility in organic synthesis.

While specific biological activity data for Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is limited, compounds containing similar structures often exhibit significant biological properties. For instance:

  • Anticancer Activity: Many pyrrole derivatives are known for their anticancer properties.
  • Antimicrobial Properties: Boron-containing compounds have shown potential as antimicrobial agents.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone typically involves several steps:

  • Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acid with an alcohol in the presence of a catalyst.
  • Pyrrole Synthesis: Pyrrole can be synthesized via the condensation of an aldehyde with an amine.
  • Coupling Reaction: The final step involves coupling the cyclopropyl group with the pyrrole derivative using techniques such as palladium-catalyzed cross-coupling.

These steps illustrate a general approach to synthesizing complex organic molecules involving multiple functional groups.

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone has potential applications in:

  • Medicinal Chemistry: Due to its structural features that may confer biological activity.
  • Material Science: As a precursor for developing new materials or polymers.
  • Organic Synthesis: As an intermediate in synthesizing other complex organic compounds.

Interaction studies involving Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone could focus on:

  • Protein Binding: Investigating how this compound interacts with biological macromolecules such as proteins or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems and its potential effects on metabolic processes.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone shares similarities with several other compounds due to its structural motifs. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole1002309-48-90.97
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole879487-10-20.96
1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole1256359-15-50.95
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole1175275-00-90.94

These compounds highlight the unique aspects of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone while also showcasing its structural relationships within a broader chemical context. The variations in substituents influence their respective reactivities and potential applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

263.1692737 g/mol

Monoisotopic Mass

263.1692737 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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